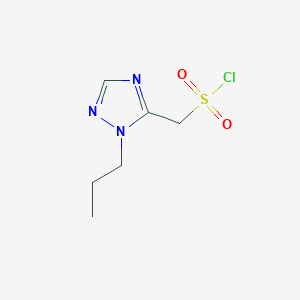
Potassium (6-aminopyridin-3-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (6-aminopyridin-3-yl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions. Its unique structure, which includes a trifluoroborate group attached to a 6-aminopyridin-3-yl moiety, allows it to participate in a wide range of synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium (6-aminopyridin-3-yl)trifluoroborate typically involves the reaction of 6-aminopyridine with boron trifluoride etherate in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient large-scale production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Potassium (6-aminopyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Catalysts: Palladium catalysts are often used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used to carry out oxidation and reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are biaryl compounds.
Scientific Research Applications
Potassium (6-aminopyridin-3-yl)trifluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drugs and therapeutic agents due to its ability to form stable and diverse chemical structures.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of potassium (6-aminopyridin-3-yl)trifluoroborate in chemical reactions involves the activation of the trifluoroborate group, which acts as a nucleophile or electrophile depending on the reaction conditions. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and catalysts used.
Comparison with Similar Compounds
- Potassium (pyridin-3-yl)trifluoroborate
- Potassium quinoline-6-trifluoroborate
- Potassium (6-bromopyridin-3-yl)trifluoroborate
Comparison: Potassium (6-aminopyridin-3-yl)trifluoroborate is unique due to the presence of the amino group on the pyridine ring, which enhances its reactivity and allows for additional functionalization. Compared to other similar compounds, it offers greater versatility in synthetic applications and can participate in a wider range of chemical reactions. Its stability and ease of handling also make it a preferred choice for many researchers.
Properties
Molecular Formula |
C5H5BF3KN2 |
|---|---|
Molecular Weight |
200.01 g/mol |
IUPAC Name |
potassium;(6-aminopyridin-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H5BF3N2.K/c7-6(8,9)4-1-2-5(10)11-3-4;/h1-3H,(H2,10,11);/q-1;+1 |
InChI Key |
YSMTVAZTEMJHBW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN=C(C=C1)N)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)

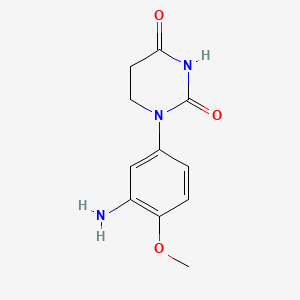

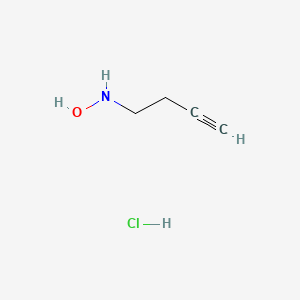
![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)
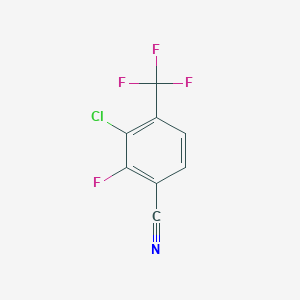
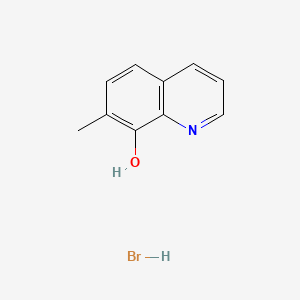

![3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazol-4-amine](/img/structure/B15300251.png)
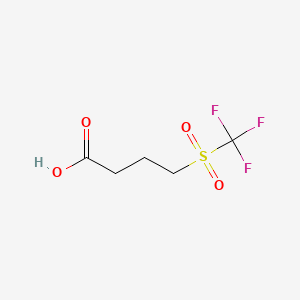
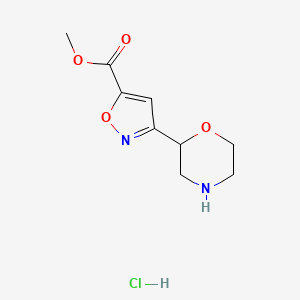
![Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300271.png)
